3-(3-Fluorophenyl)propanenitrile
Overview
Description
3-(3-Fluorophenyl)propanenitrile is a chemical compound with the molecular formula C9H8FN . It has a molecular weight of 149.166 .
Synthesis Analysis
The synthesis of this compound can be achieved from sodium cyanide and 3-Fluorophenethyl bromide . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom . The average mass is 149.165 Da and the monoisotopic mass is 149.064072 Da .Physical And Chemical Properties Analysis
This compound has a molecular weight of 149.166 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Synthesis and Antioxidant Activity
3-(3-Fluorophenyl)propanenitrile has been utilized in the synthesis of various chemical compounds. For instance, its derivatives have been explored for their promising antioxidant activity. One study details the preparation of thiazolidin-4-one derivatives using related compounds, demonstrating significant antioxidant properties in biological evaluations (El Nezhawy et al., 2009).
Crystal Structure Analysis
The crystal structure of compounds closely related to this compound has been studied. Research on 2-(4-fluorophenylamino)-2-(4-nitrophenyl)propanenitrile revealed detailed spectral analysis and X-ray diffraction studies, providing insights into the molecular structure and interactions of these compounds (Sharma et al., 2014).
Biocompatible Polymer Applications
In the field of biocompatible materials, derivatives of this compound have been synthesized for various applications. Research in this area includes the development of aliphatic-terpolymers for use in imaging, sensor technology, and as security ink. These polymers demonstrate excellent biocompatibility and are suitable for high-performance applications (Mahapatra et al., 2020).
Application in Electrolytes for Lithium-Ion Batteries
Research on this compound derivatives has also extended to the field of energy storage. Studies have investigated nitrile-functionalized glyme mixtures as safe electrolytes for lithium-ion batteries. These electrolytes exhibit high safety, good wettability, and improved electrochemical performance compared to conventional electrolytes (Liu et al., 2016).
Catalytic Applications
Another application area is in catalysis. For instance, 3-(2-fluorophenyl)propanols, closely related to this compound, have been used in rhodium-catalyzed cyclisation processes to produce chromans. This research highlights the potential of fluorophenyl derivatives in catalytic applications (Houghton et al., 1984).
Safety and Hazards
Safety data sheets suggest that 3-(3-Fluorophenyl)propanenitrile may cause skin and eye irritation, and specific target organ toxicity (single exposure) targeting the respiratory system . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
properties
IUPAC Name |
3-(3-fluorophenyl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQZIMFMEVQRMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437412 | |
Record name | 3-(3-fluorophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25468-87-5 | |
Record name | 3-Fluorobenzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25468-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-fluorophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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